molecular formula C6H8N2O B2619955 4-Ethylpyrimidin-5-ol CAS No. 1394936-18-5

4-Ethylpyrimidin-5-ol

Cat. No.: B2619955
CAS No.: 1394936-18-5
M. Wt: 124.143
InChI Key: RDPJUTQMNKFELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylpyrimidin-5-ol is a heterocyclic aromatic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with cyanoacetic acid, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Ethylpyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine ketones, while reduction can produce dihydropyrimidines.

Scientific Research Applications

4-Ethylpyrimidin-5-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving pyrimidine metabolism.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethylpyrimidin-5-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in pyrimidine metabolism, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: The parent compound, which lacks the ethyl and hydroxyl groups.

    2,4-Dihydroxypyrimidine: A derivative with hydroxyl groups at positions 2 and 4.

    5-Methylpyrimidine: A derivative with a methyl group at position 5.

Uniqueness

4-Ethylpyrimidin-5-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.

Properties

IUPAC Name

4-ethylpyrimidin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-6(9)3-7-4-8-5/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPJUTQMNKFELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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